N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
CAS No.: 1017662-80-4
Cat. No.: VC11954191
Molecular Formula: C20H22N2O3S2
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017662-80-4 |
|---|---|
| Molecular Formula | C20H22N2O3S2 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenoxy)ethyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
| Standard InChI | InChI=1S/C20H22N2O3S2/c1-14-22-20(17-4-3-13-26-17)18(27-14)9-10-19(23)21-11-12-25-16-7-5-15(24-2)6-8-16/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
| Standard InChI Key | UXQRMHWFHFQHFA-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(S1)CCC(=O)NCCOC2=CC=C(C=C2)OC)C3=CC=CS3 |
| Canonical SMILES | CC1=NC(=C(S1)CCC(=O)NCCOC2=CC=C(C=C2)OC)C3=CC=CS3 |
Introduction
Structural Overview
The compound can be described as follows:
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Core Structure: It features a thiazole ring substituted with a methyl group and a thiophene moiety. This heterocyclic core is connected to a propanamide chain.
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Side Chains: The propanamide chain is further modified with a 4-methoxyphenoxyethyl group.
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Key Functional Groups:
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Ether (-O-) in the methoxyphenoxyethyl group.
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Amide (-CONH-) in the propanamide backbone.
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Heterocycles: Thiazole and thiophene rings.
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Molecular Formula:
CHNOS
Structural Representation:
The molecule integrates aromaticity from the phenoxy and thiophene groups, contributing to its stability and potential reactivity.
Synthesis Pathway
A plausible synthetic route for this compound involves:
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Preparation of the Thiazole Core:
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Start with a thiophene derivative and react it with precursors like α-haloketones and thiourea to form the thiazole ring.
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Introduce the methyl group via alkylation.
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Formation of the Propanamide Chain:
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React the thiazole derivative with acrylamide or similar compounds under controlled conditions to form the amide linkage.
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Attachment of the Methoxyphenoxyethyl Group:
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Use a Williamson ether synthesis approach, reacting 4-methoxyphenol with ethylene oxide or an ethyl halide derivative to form the side chain.
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Couple this side chain to the amide backbone using nucleophilic substitution or amidation reactions.
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Reaction Conditions:
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Solvents: Dimethylformamide (DMF), ethanol.
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Catalysts: Potassium carbonate or triethylamine for base-catalyzed steps.
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Temperature: Moderate heating (50–80°C) for coupling reactions.
Potential Applications
This compound's structure suggests it may have applications in pharmaceuticals or materials science:
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Pharmaceutical Potential:
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The thiazole and thiophene moieties are common in bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.
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The amide group enhances solubility and bioavailability.
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Molecular Docking Studies:
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Computational studies could explore its binding affinity to enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory pathways.
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Material Science:
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The aromatic ether linkage may provide thermal stability, making it useful in polymer synthesis or as a precursor for advanced materials.
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Analytical Characterization
To confirm its structure, the following techniques would be employed:
| Technique | Purpose | Expected Outcome |
|---|---|---|
| NMR Spectroscopy | Identify proton (H) and carbon (C) environments | Peaks for methoxy (-OCH) and aromatic protons |
| Mass Spectrometry | Determine molecular weight | Peak at m/z = 380 (approximate value) |
| IR Spectroscopy | Confirm functional groups | Bands for C=O (amide), C-O (ether), C-S (thiazole) |
| X-Ray Crystallography | Verify 3D molecular structure | Bond angles and torsional conformations |
Challenges and Future Directions
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Synthetic Challenges:
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Ensuring regioselectivity during thiazole formation.
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Avoiding side reactions during etherification.
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Future Research:
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Investigate biological activity through in vitro assays.
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Optimize synthesis for scalability and environmental sustainability.
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This compound represents a promising candidate for further exploration due to its structural complexity and potential applications in diverse fields such as medicinal chemistry and materials science.
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